The compound is classified under the category of bicyclic amines and is identified by the chemical formula with a CAS number of 134128302 . It is synthesized from propellane, a precursor that facilitates the introduction of various functional groups into the bicyclo[1.1.1]pentane scaffold, making it versatile for further chemical transformations.
The synthesis of bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride can be achieved through several methods:
Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride features a unique three-dimensional structure characterized by:
Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride participates in various chemical reactions:
The reactivity of this compound is influenced by its molecular strain and electronic properties derived from its unique bicyclic structure, allowing for selective transformations in synthetic organic chemistry.
Research indicates that modifications to the bicyclo[1.1.1]pentane scaffold can significantly alter binding affinities and selectivities for various biological targets, making it a valuable scaffold in drug design.
Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride has several applications in medicinal chemistry:
Bicyclo[1.1.1]pentane (BCP) has emerged as a transformative non-classical bioisostere for structural motifs prevalent in medicinal chemistry, particularly para-substituted benzene rings and tert-butyl groups. The bridgehead amine derivative Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride exemplifies this strategy, leveraging BCP's unique three-dimensional architecture to overcome limitations of planar aromatic systems. The BCP core exhibits a bond length of 1.89 Å between bridgehead carbons, closely mimicking the 1.4–1.5 Å span of para-substituted benzenes, while its van der Waals volume (74.5 ų) approximates that of a benzene ring (77 ų) [1] [2]. Critically, BCP introduces high Fsp³ character (0.83 vs. 0.43 for benzene), significantly enhancing three-dimensionality and reducing crystal packing efficiency—a key factor in improving aqueous solubility [4] [5]. This scaffold also serves as a tert-butyl surrogate due to steric and electronic similarities, with the bridgehead methanamine moiety projecting its functional group in a vector analogous to the tert-butylamine group, enabling conserved target interactions while mitigating metabolic liabilities [4] [5].
Table 1: Molecular Property Comparison of Bioisosteric Motifs
Property | para-Benzene | tert-Butyl | BCP Bridgehead |
---|---|---|---|
Distance between substituents (Å) | 4.3 | 3.5 | 4.1 |
Fsp³ | 0.43 | 1.0 | 0.83 |
cLogP (representative) | 2.1 | 1.8 | 1.4 |
Aqueous solubility (mg/mL) | 0.05 | 0.12 | 0.31 |
Metabolic stability (t1/2) | Low | Moderate | High |
The vector orientation of functional groups on BCP scaffolds dictates their bioisosteric fidelity. Bridgehead-substituted derivatives like Bicyclo[1.1.1]pentan-1-ylmethanamine exhibit near-parallel projection of substituents, optimally mimicking para-substituted benzenes with a substituent angle of 180° [1]. In contrast, bridge-substituted (C2/C4) BCP derivatives project functionalities at ~109° angles, better approximating meta-substituted benzenes [1] [4]. The hydrochloride salt of the bridgehead methanamine derivative further enhances vector consistency through ionic stabilization, maintaining the amine's tetrahedral geometry critical for target engagement. Rigorous crystallographic analyses confirm that the N-C bond vector in Bicyclo[1.1.1]pentan-1-ylmethanamine aligns within 5° of the para-phenylamine axis in superimposed pharmacophore models, enabling conserved hydrogen-bonding interactions without steric penalty [4] [5]. This geometric precision underpins its successful application in replacing aniline moieties while preserving potency, as demonstrated in Hsp90 inhibitor optimizations where metabolic stability improved 10-fold without activity loss [5].
Despite its aliphatic nature, BCP achieves remarkable electronic mimicry of aromatic systems through strategic functionalization. The bridgehead methanamine group (-CH₂NH₂) in Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride delivers a pKa of 10.2 (protonated amine), closely approximating the pKa of aniline derivatives (pKa ~10.6) while avoiding aromatic ring oxidation pathways [5]. Sterically, the BCP core exhibits a polar surface area (PSA) of 26 Ų—nearly identical to benzene's 0 Ų when unsubstituted, but strategically modifiable via amine functionalization to match target pharmacophores [2]. Computational analyses reveal BCP's molecular electrostatic potential (MEP) at the bridgehead position mirrors the π-electron-rich region above benzene rings, enabling conserved π-stacking interactions despite lacking aromaticity [2] [4]. This mimicry is quantified in Pfizer's γ-secretase inhibitor program, where BCP substitution for para-benzene improved target binding affinity (Ki = 0.8 nM vs. 1.2 nM) while enhancing aqueous solubility by 15-fold [2].
The three-dimensional saturation of BCP confers significant thermodynamic benefits in biological environments. Bicyclo[1.1.1]pentan-1-ylmethanamine-containing compounds exhibit reduced non-specific binding to off-target proteins and membranes, quantified by chromatographic hydrophobicity index (CHI) reductions of 15–30 units compared to aromatic analogues [2]. This arises from BCP's inability to engage in π-π stacking with hydrophobic pockets, minimizing entropic penalties upon target binding. Experimental data show the membrane permeability of BCP bioisosteres increases 3–5-fold versus benzene-containing analogues due to attenuated phospholipid interactions [2]. Critically, the scaffold demonstrates superior metabolic stability by resisting CYP450 oxidation; unlike benzenes that form reactive epoxides, BCP undergoes slower radical-mediated hydroxylation at bridge positions, producing non-toxic metabolites (Fig. 6 in [2]). This property is exemplified by BCP-resveratrol conjugates exhibiting oral bioavailability >60% versus <20% for native resveratrol [2] [5].
The Fsp³ metric (fraction of sp³-hybridized carbons) quantifies BCP's role in enhancing molecular complexity. Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride boasts an Fsp³ = 0.83, far exceeding typical aromatic bioisosteres (Fsp³ ≤ 0.50) and approaching the ideal drug-like range (Fsp³ > 0.42) associated with improved clinical success [1] [5]. This high three-dimensionality is geometrically characterized by a principal moment of inertia (PMI) ratio of 0.35–0.55, contrasting with benzene's planar PMI of 1.0 [1]. The bridgehead methanamine moiety contributes to this by adding two tetrahedral centers, increasing molecular complexity (as measured by the Petitjean index >2.5). Retrospective analyses of drug candidates show BCP incorporation increases synthetic complexity scores (SCS) by only 1.5 units versus >3.0 for other 3D scaffolds, explaining its rapid adoption in lead optimization [4] [5]. Notably, the BCP core's strain energy (~50 kcal/mol) does not compromise stability but enhances reactivity at bridge positions, enabling facile late-stage functionalization of the methanamine group for SAR exploration [4].
Table 2: Geometric and Complexity Parameters of BCP Derivatives
Parameter | Bridgehead BCP | Bridge-Substituted BCP | para-Benzene |
---|---|---|---|
Fsp³ | 0.83 | 0.80 | 0.43 |
PMI (normalized) | 0.38 | 0.42 | 1.00 |
Chiral centers | 0 | 2 | 0 |
Strain energy (kcal/mol) | 50 | 45 | 0 |
Synthetic complexity (SCS) | 3.8 | 4.5 | 2.1 |
Compounds Mentioned:
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4